Indolyl-ascomycin

Description

Properties

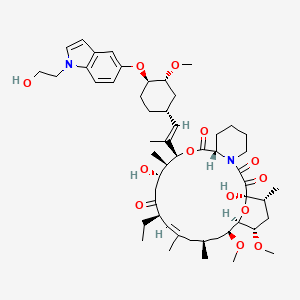

Molecular Formula |

C53H78N2O13 |

|---|---|

Molecular Weight |

951.2 g/mol |

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-[1-(2-hydroxyethyl)indol-5-yl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C53H78N2O13/c1-10-37-24-31(2)23-32(3)25-46(64-8)49-47(65-9)27-34(5)53(62,68-49)50(59)51(60)55-19-12-11-13-41(55)52(61)67-48(35(6)42(57)30-43(37)58)33(4)26-36-14-17-44(45(28-36)63-7)66-39-15-16-40-38(29-39)18-20-54(40)21-22-56/h15-16,18,20,24,26,29,32,34-37,41-42,44-49,56-57,62H,10-14,17,19,21-23,25,27-28,30H2,1-9H3/b31-24-,33-26+/t32-,34+,35+,36-,37+,41-,42-,44+,45+,46-,47-,48+,49+,53+/m0/s1 |

InChI Key |

UTOJCEZANIVKJJ-DTOPNNOPSA-N |

Isomeric SMILES |

CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)/C)O)C)OC)OC)C)/C |

Canonical SMILES |

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)OC5=CC6=C(C=C5)N(C=C6)CCO)C)O)C)OC)OC)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Indolyl Ascomycin

Semisynthesis of Indolyl-ascomycin from Natural Ascomycin (B1665279)

The primary route to this compound is a semisynthetic approach starting from the naturally occurring macrolide, ascomycin. This process involves the isolation of the parent compound followed by a series of chemical transformations to introduce the indole (B1671886) moiety.

Isolation of Ascomycin from Streptomyces hygroscopicus Fermentation

Ascomycin, also known as FK520, is a 23-membered macrocyclic polyketide produced by the fermentation of the bacterium Streptomyces hygroscopicus. researchgate.netnih.gov Specifically, strains such as Streptomyces hygroscopicus var. ascomyceticus and Streptomyces hygroscopicus subsp. yakushimaensis are known producers. researchgate.netgoogle.com The fermentation process is typically carried out under submerged aerobic conditions in a nutrient-rich medium. nih.govgoogle.com After an incubation period ranging from 180 to 240 hours at temperatures between 24°C and 32°C, the ascomycin is extracted from the fermentation broth. nih.govgoogle.com Purification is then achieved through conventional methods like extraction and crystallization. google.com

A notable challenge in the production of ascomycin is the co-production of the homologous compound FK-523, which differs by a methyl group at the C-21 position instead of an ethyl group. google.com This structural similarity complicates the purification process due to their nearly identical physical properties. google.com To address this, strategies such as valine feeding during fermentation or the use of valine-overproducing Streptomyces strains have been employed to control the levels of the FK-523 impurity. google.com Researchers have also focused on optimizing fermentation conditions and employing mutagenesis techniques to develop high-yield strains, with some mutant strains of S. hygroscopicus reportedly producing significantly higher titers of ascomycin. nih.govijrar.org For instance, the mutant strain S. hygroscopicus SFK-36, derived from ARTP-induced mutagenesis, achieved a production of 495.3 mg/L, which was further increased to 1466.3 mg/L through medium optimization. ijrar.org

Chemical Transformations for Indole Moiety Incorporation (e.g., Fischer indole synthesis, diazo compounds)

The introduction of the indole group onto the ascomycin scaffold is a key chemical transformation. One of the classic methods for forming an indole ring is the Fischer indole synthesis . wikipedia.orgnumberanalytics.com This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsynarchive.com The process begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement leads to a diimine intermediate, which, after cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org While widely used for indole synthesis in various contexts, including the preparation of precursors for antitumor compounds and triptan drugs, its direct application to the complex ascomycin molecule requires careful consideration of protecting groups and reaction conditions. wikipedia.orgwikipedia.org

Another approach for modifying the ascomycin structure involves the use of diazo compounds . researchgate.netlookchem.com For instance, the oxidation of a 22-hydrazone of ascomycin can generate a reactive 22-diazo intermediate in situ. researchgate.net This intermediate can then decompose to yield various ascomycin analogues with modifications in the effector region of the molecule. researchgate.net The use of diazo compounds offers a pathway to introduce diverse functionalities, and the resulting products can vary depending on the reaction solvent. researchgate.net

Coupling Reactions and Specific Reagents (e.g., DCC)

Coupling reagents are essential for forming new bonds, particularly in the synthesis of complex molecules like this compound. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for the formation of amide and ester linkages. peptide.comnih.gov It facilitates the reaction between a carboxylic acid and an amine or alcohol by activating the carboxyl group. iris-biotech.deinterchim.fr The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the nucleophile (amine or alcohol). wikipedia.org The dicyclohexylurea byproduct is largely insoluble in many common solvents, which simplifies its removal by filtration. peptide.com

In the context of esterification, the addition of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate. peptide.comnih.gov This is known as the Steglich esterification. wikipedia.org When used in peptide synthesis, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included to prevent racemization. peptide.com These coupling methodologies provide the tools to attach indole-containing carboxylic acids or other indole derivatives to the ascomycin backbone, for example, at the C-32 hydroxyl group. acs.org

Large-Scale Synthetic Approaches and Optimization

Scaling up the synthesis of ascomycin derivatives from laboratory to pilot plant or industrial scale presents several challenges. researchgate.net The development of a robust and efficient large-scale process requires careful optimization of each synthetic step. For instance, in the synthesis of a rearranged ascomycin derivative, conditions for a key base-induced cascade of rearrangement and epimerization reactions were developed and successfully scaled up. researchgate.net

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

To understand how different parts of the this compound molecule contribute to its biological activity, researchers design and synthesize various analogues. This involves making specific chemical modifications at different positions on the ascomycin macrolide backbone and then evaluating the effects of these changes. These structure-activity relationship (SAR) studies are crucial for developing new compounds with improved properties. acs.orgnih.govnih.gov

Positional Modifications on the Macrolide Backbone (e.g., C-21, C-32)

The ascomycin macrolide offers several sites for chemical modification. The C-21 and C-32 positions have been particular focal points for the synthesis of analogues.

C-21 Modifications: The C-21 position is part of the calcineurin-binding region of the molecule. nih.gov Ascomycin itself is a natural analogue of FK506, differing only by an ethyl group at C-21 instead of an allyl group. oup.com This seemingly small change has been shown to have a detectable, albeit slight, influence on the molecule's fungal specificity. researchgate.netnih.gov Modifications at this position can therefore modulate the biological activity. For example, the synthesis of 9-deoxoFK520, which has modifications at both the C-9 and C-21 positions, resulted in a compound with significantly reduced immunosuppressive activity while retaining notable antifungal properties. acs.org This highlights the importance of the C-21 position in separating these two biological effects. acs.org

C-32 Modifications: The C-32 hydroxyl group is located in the "effector region" of the ascomycin molecule and provides a convenient handle for chemical derivatization. acs.org Alkylation of this carbinol has been used to create esters and amides of 32-ascomycinyloxyacetic acid. acs.org The synthesis of 32-indolyl ether derivatives of ascomycin has shown that these compounds can retain potent immunosuppressive activity. acs.org Structural studies of the complex formed between these analogues and the FK506-binding protein (FKBP) revealed that the indole group projects away from the main body of the complex. acs.org It is hypothesized that this indole moiety interacts with a binding site on calcineurin, which could explain the observed increased stability of the ternary complex (FKBP-analogue-calcineurin). acs.org More recent structure-guided design efforts have led to the synthesis of C-32-modified FK520 derivatives with the aim of disrupting the hydrogen bonding network in the human FKBP-calcineurin complex while introducing favorable interactions with the fungal counterpart, thereby enhancing antifungal activity and reducing immunosuppression. nih.govpnas.orgresearchgate.net

Below is a table summarizing key positional modifications and their reported effects:

| Position | Modification Type | Example Analogue | Reported Effect | Reference(s) |

| C-21 | Substitution of ethyl group | 9-deoxoFK520 (also modified at C-9) | Reduced immunosuppressive activity, retained antifungal activity. | acs.org |

| C-32 | Etherification | 32-Indolyl ether of ascomycin | Retained potent immunosuppressive activity, increased stability of the ternary complex. | acs.org |

| C-32 | Esterification/Amidation | Esters and amides of 32-ascomycinyloxyacetic acid | Potent immunosuppression in in vitro assays. | acs.org |

| C-22 & C-32 | Various modifications | JH-FK-44 (a C32-modified derivative) | Significantly improved therapeutic index as an antifungal. | nih.govresearchgate.net |

Indole Ring Substitutions and Tethering Strategies

The generation of diverse this compound analogs hinges on versatile synthetic strategies that allow for modification of the indole ring and the nature of its connection to the ascomycin macrocycle. Research has primarily focused on creating C32-ether derivatives, where the indole moiety is tethered to the ascomycin scaffold at the 32-position via an ether linkage. researchgate.netnih.gov This approach has proven effective in producing derivatives that retain the potent immunosuppressive activity of the parent compound. researchgate.netnih.gov

The synthesis of these C32-indolyl ether analogs can be achieved using various methods, including the use of pentavalent bismuth reagents. researchgate.net The indole groups in the resulting complexes tend to project away from the main body of the molecule. nih.govacs.org This orientation allows the indole to interact with a distinct binding site on calcineurin, which is composed of elements from both the alpha- and beta-chains of the protein, contributing to the stability of the drug-protein complex. nih.gov

Tethering strategies are not limited to simple ether linkages. Modern synthetic approaches employ a range of linking groups to connect the indole unit to the ascomycin core. These can include divalent saturated or unsaturated hydrocarbon chains, which allow for systematic studies of tether length and its effect on biological activity. researchgate.netgoogle.com More advanced methods, such as "click chemistry," specifically the 1,3-cycloaddition of an azide (B81097) to an alkyne, offer efficient and specific ways to attach the indole moiety. google.com Furthermore, metal-catalyzed cross-coupling reactions, like those involving palladium, provide powerful tools for forming the C-C bonds necessary for more complex tethered systems. mdpi.com

Substitutions on the indole ring itself are crucial for fine-tuning the pharmacological properties of the derivatives. These substitutions can be introduced either before or after the indole is attached to the ascomycin scaffold. Methods are available for selective substitution at the indole nitrogen atom, allowing for the introduction of various alkyl groups. acs.org

Table 1: Indole Ring Substitution and Tethering Strategies for Ascomycin Derivatives

| Strategy | Description | Key Methodologies | Reference |

|---|---|---|---|

| C32-Ether Linkage | The indole moiety is attached to the C32 hydroxyl group of the ascomycin macrocycle via an ether bond. This is the most common tethering point. | - Use of pentavalent bismuth reagents

| researchgate.netnih.govresearchgate.net |

| Variable Tethers | Introduction of linkers, such as hydrocarbon chains of varying lengths, between the ascomycin core and the indole ring. | - Multi-step synthesis involving bifunctional linkers | researchgate.net |

| Click Chemistry | Covalent linkage formed by a highly efficient and specific reaction, such as an azide-alkyne cycloaddition. | - Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | google.com |

| Indole N-Substitution | Alkylation or arylation at the nitrogen atom of the indole ring to explore structure-activity relationships. | - Treatment with alkyl halides in the presence of a base (e.g., NaH) | acs.org |

| Metal-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds to create more complex linkages or substituted indole precursors. | - Palladium-catalyzed reactions (e.g., Heck, Suzuki) | mdpi.com |

Chemoenzymatic Synthesis for Selective Modifications

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of biological catalysts. This approach is particularly valuable for complex molecules like ascomycin, where numerous functional groups challenge traditional synthetic methods. researchgate.net Enzymes can be employed to perform specific modifications on the ascomycin macrocycle under mild conditions, preventing the degradation or rearrangement reactions often observed with conventional reagents. researchgate.net

A key application of this strategy in the synthesis of ascomycin derivatives is the use of lipases for regioselective protection of hydroxyl groups. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used to selectively acetylate the C-24 hydroxyl group of ascomycin. researchgate.net This enzymatic protection step allows for subsequent chemical modification at other positions, such as the C-32 hydroxyl, before the protecting group is removed under mild conditions. This high regioselectivity avoids the need for complex protection-deprotection sequences common in purely chemical synthesis. researchgate.net

Beyond modifying the ascomycin core, chemoenzymatic methods are also employed to generate diverse indole-containing building blocks for synthesis. nih.govresearchgate.net Biotransformation systems can produce structurally varied indole derivatives that can then be tethered to the macrocycle. nih.govrsc.org For example, a system containing a tryptophan synthase variant, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme can produce a range of indole-containing acyloins. nih.govresearchgate.net Such approaches demonstrate the potential to create novel this compound precursors with unique substitution patterns on the indole ring. nih.govrsc.org

Table 2: Chemoenzymatic Approaches in Ascomycin Derivative Synthesis

| Enzyme/System | Application | Purpose | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Regioselective acetylation of the C-24 hydroxyl group on the ascomycin macrocycle. | To protect a specific hydroxyl group, enabling selective chemical modification at other sites like C-32. | researchgate.net |

| Multi-enzyme Biotransformation System | Synthesis of diverse indole-containing building blocks (e.g., indole-3-pyruvate derivatives, acyloins). | To generate novel substituted indole precursors for subsequent attachment to the ascomycin scaffold. | nih.govresearchgate.net |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound compounds are critical steps to ensure high purity for subsequent analytical and biological evaluation. researchgate.netnih.gov Given the complexity of the reaction mixtures, which often contain the starting material, reagents, and multiple by-products, a multi-step purification process is typically required. nih.gov

A common and effective strategy involves a combination of chromatographic techniques and crystallization. researchgate.netnih.gov Preparative silica (B1680970) gel chromatography is frequently used as an initial purification step to separate the target compound from major impurities. researchgate.net The choice of solvent system is crucial for achieving good separation. ijddr.in

Table 3: Purification and Isolation Techniques

| Technique | Stage of Use | Purpose | Reference |

|---|---|---|---|

| Silica Gel Column/Filtration Chromatography | Initial purification of crude reaction mixtures. | To remove major impurities and unreacted starting materials. | researchgate.netnih.gov |

| Crystallization | Intermediate and final purification steps. | To significantly increase the purity of the target compound and to obtain a solid form suitable for handling or further processing. | researchgate.netnih.gov |

| Simulated Moving Bed (SMB) Chromatography | Advanced purification for difficult separations. | To separate the desired product from closely related polar and apolar by-products and isomers. | nih.gov |

| High-Pressure Liquid Chromatography (HPLC) | Final purity analysis. | To accurately determine the purity of the final compound. Preparative HPLC can also be used for small-scale purification. | glycomindsynth.com |

| NMR and LC-MS | Characterization. | To confirm the chemical structure and mass of intermediates and the final this compound product. | glycomindsynth.com |

Biosynthetic Investigations of the Ascomycin Scaffold

Natural Product Pathways and Streptomyces Origin

Ascomycin (B1665279), also known as FK520, is a 23-membered macrocyclic polyketide antibiotic naturally produced by the soil bacterium Streptomyces hygroscopicus subspecies ascomyceticus. researchgate.netijrar.org Due to its structural complexity, chemical synthesis is challenging, making microbial fermentation the primary method for its production. researchgate.netnih.gov However, wild-type strains of S. hygroscopicus typically produce low yields of ascomycin, which has driven research into the genetic and metabolic pathways governing its formation to improve production efficiency. ijrar.orgnih.gov

The biosynthesis of ascomycin is a complex process that involves multiple essential pathways. ijrar.org The core scaffold is assembled from precursor molecules derived from primary metabolism. frontiersin.org Specifically, the biosynthesis of ascomycin utilizes twelve precursor molecules, the majority of which are malonyl-CoA (two molecules) and methylmalonyl-CoA (five molecules). frontiersin.org The shikimate and pentose (B10789219) phosphate (B84403) pathways are also crucial for providing precursors. ijrar.orgnih.gov

The genetic blueprint for ascomycin production is encoded within a large gene cluster in the S. hygroscopicus genome. nih.govnih.gov Cloning and sequencing of an 80kb region from S. hygroscopicus var. ascomyceticus (ATCC 14891) revealed the FK520 gene cluster. nih.gov This cluster contains the genes encoding the large modular enzymes responsible for synthesizing the polyketide backbone and incorporating the pipecolate moiety. nih.govnih.gov

Key gene clusters identified within this region include fkbB, fkbC, and fkbA, which encode the three polyketide synthase (PKS) subunits, and fkbP, which encodes the non-ribosomal peptide synthetase (NRPS) responsible for incorporating the pipecolate unit derived from L-lysine. nih.govnih.gov The organization of these core biosynthetic genes is analogous to that of the FK506 (tacrolimus) gene cluster from Streptomyces tsukubaensis. nih.gov Further analysis of the ascomycin biosynthetic gene cluster in S. hygroscopicus ATCC 14891 has identified several co-transcription units, including fkbB/C/L/K/J/I/H and fkbO/P/A/D/M, which are integral to the synthesis of the final compound. nih.gov

Table 1: Key Gene Clusters in Ascomycin Biosynthesis

| Gene Cluster | Encoded Protein/Function | Reference |

| fkbA, fkbB, fkbC | Polyketide Synthase (PKS) subunits | nih.govnih.gov |

| fkbP | Non-ribosomal Peptide Synthetase (NRPS) | nih.govnih.gov |

| fkbG, fkbH, fkbI, fkbJ, fkbK | Proposed to be involved in the biosynthesis of an unusual PKS extender unit. | nih.gov |

| fkbM | 31-O-methyltransferase | nih.gov |

| fkbD | C-9 hydroxylase (A P450 enzyme) | nih.govbiomolther.org |

| fkbO | 9-hydroxyl oxidase / Chorismatase | nih.govnih.gov |

Elucidation of Key Enzymatic Steps in Ascomycin Formation

The formation of the ascomycin scaffold is a multi-step process orchestrated by a series of enzymes with distinct catalytic functions. While the complete biosynthetic machinery is still under investigation, several key enzymatic steps have been identified. nih.gov

The backbone of ascomycin is constructed by a Type I polyketide synthase (PKS) system, encoded by the fkbA, fkbB, and fkbC genes. nih.gov This enzymatic assembly line sequentially adds and modifies extender units, primarily derived from malonyl-CoA and methylmalonyl-CoA, to a starter unit. frontiersin.org The biosynthesis of these crucial precursors is catalyzed by acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase (PCC), respectively. frontiersin.org

A unique feature of ascomycin biosynthesis is the incorporation of a pipecolate moiety, which is derived from L-lysine. This step is catalyzed by a non-ribosomal peptide synthetase (NRPS) encoded by the fkbP gene. nih.govnite.go.jp FkbP is responsible for recognizing and activating the pipecolate precursor and incorporating it into the growing polyketide chain. nite.go.jp

Following the assembly of the macrocyclic core, a series of post-PKS modifications occur to yield the final ascomycin structure. These modifications are carried out by tailoring enzymes, also encoded within the gene cluster. For instance, the fkbM gene encodes a methyltransferase responsible for the O-methylation at the C-31 position. nih.govnih.gov The fkbD gene encodes a cytochrome P450 hydroxylase that introduces a hydroxyl group at C-9. nih.govbiomolther.org Another key enzyme is FkbO, a chorismatase that is involved in the biosynthesis of the 4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC) starter unit from chorismate. nih.govwikipedia.org

Genetic Engineering Approaches for Ascomycin Biosynthesis

The low productivity of wild-type Streptomyces hygroscopicus strains has prompted the use of genetic engineering to enhance ascomycin yields. researchgate.netnih.gov These strategies have targeted various levels of the biosynthetic pathway, from precursor supply to regulatory control.

One successful approach involves the overexpression of positive regulatory genes within the ascomycin cluster. The gene fkbN, a pathway-specific positive regulator, has been a key target. Overexpression of fkbN in S. hygroscopicus resulted in a significant increase in ascomycin production, with yields reaching up to 1800 mg/L, a 400% increase in one reported study. nih.gov Inactivation of fkbN, conversely, led to a complete loss of ascomycin production. nih.gov Similarly, FkbR1 has been identified as a pathway-specific activator, and its overexpression also enhanced ascomycin yields. nih.gov

Metabolic engineering to increase the supply of precursors has also proven effective. Since malonyl-CoA and methylmalonyl-CoA are critical building blocks, efforts have focused on enzymes involved in their synthesis. frontiersin.org For example, inactivating the signal transduction protein GlnB, which inhibits acetyl-CoA carboxylase and propionyl-CoA carboxylase, led to an increased supply of these precursors and a higher ascomycin yield. frontiersin.org Further co-overexpression of the β and ε subunits of propionyl-CoA carboxylase in this modified strain boosted the yield even more. frontiersin.org Additionally, engineering the ethylmalonyl-CoA pathway by overexpressing genes such as hcd (encoding 3-hydroxybutyryl-CoA dehydrogenase) and ccr (encoding crotonyl-CoA carboxylase/reductase) has led to improved ascomycin titers. nih.govnih.gov

Another strategy involves combinatorial engineering, where multiple gene targets are manipulated simultaneously. For instance, the combined overexpression of aroA (from the shikimate pathway), fkbN, and luxR (a regulatory gene) resulted in an ascomycin yield of 1258.30 ± 33.49 mg/L, which was a 4.12-fold increase compared to the control. nih.gov

Furthermore, genetic engineering has been used to create novel ascomycin analogs. By replacing the acyltransferase (AT) domain in one of the PKS modules with an AT specific for a different extender unit, new derivatives have been produced. researchgate.net For example, substituting the native AT domain with one specific for methylmalonyl-CoA resulted in the production of 13-desmethoxy-13-methyl-FK520. researchgate.net

Table 2: Examples of Genetic Engineering Strategies for Ascomycin Production

| Genetic Modification | Strain | Effect on Ascomycin Yield | Reference |

| Overexpression of fkbN | S. hygroscopicus FS35/pIBON | 400% increase (to 1800 mg/L) | nih.gov |

| Overexpression of fkbR1 | S. hygroscopicus | 69.9% increase (to 536.7 mg/L) | nih.gov |

| Inactivation of GlnB and co-overexpression of PCC subunits | S. hygroscopicus FS35 | 1.9-fold increase (to 550 ± 20 mg/L) | frontiersin.org |

| Overexpression of hcd and ccr | S. hygroscopicus var. ascomyceticus FS35 | Increased titer | nih.govnih.gov |

| Combined overexpression of aroA, fkbN, and luxR | S. hygroscopicus | 4.12-fold increase (to 1258.30 ± 33.49 mg/L) | nih.gov |

| ARTP mutagenesis and medium optimization | S. hygroscopicus SFK-36 | Increased to 1476.9 mg/L in a 5L fermenter | nih.gov |

Molecular and Cellular Mechanisms of Action in Preclinical Research

Immunophilin Binding Dynamics: Interaction with FKBP12

The initial and essential step in the mechanism of action for indolyl-ascomycin is its binding to the 12-kDa FK506-binding protein (FKBP12). acs.orgnih.gov FKBP12 is a highly conserved and widely distributed intracellular protein that possesses peptidyl-prolyl isomerase (PPIase) activity, although this enzymatic function is not directly related to the immunosuppressive pathway. nih.gov The binding of this compound to FKBP12 induces a conformational change in the protein, creating a composite surface that is primed to interact with its ultimate target, calcineurin. researchgate.net

While 32-indolyl ether derivatives of ascomycin (B1665279) are known to retain the potent immunosuppressive activity of their parent compounds, specific dissociation constants (Kd) for the direct interaction between this compound and FKBP12 are not extensively detailed in the reviewed preclinical literature. acs.orgnih.gov However, the binding is characterized as high-affinity. nih.gov The parent compound, ascomycin (also known as FK520), and its close analogue, tacrolimus (B1663567) (FK506), both bind to FKBP12 with high affinity, which is a prerequisite for their biological activity. nih.govresearchgate.net The affinity of these ligands for FKBP12 is a critical determinant of their immunosuppressive potential. For context, the binding affinities of related compounds are presented below.

Interactive Data Table: Comparative Binding Affinities for FKBP12

| Compound | Dissociation Constant (Kd) / IC50 | Notes |

| Tacrolimus (FK506) | ~1.7 nM (Ki) | Binds FKBP12 and inhibits its PPIase function. plos.org |

| Rapamycin | ~0.1 nM (IC50) | Binds to FKBP12 but the complex targets mTOR, not calcinein. medchemexpress.com |

| Ascomycin (FK520) | Not specified | An ethyl analog of Tacrolimus with potent immunosuppressive properties. nih.govmedchemexpress.com |

| This compound | Not specified in literature | Characterized as having potent activity, implying high-affinity binding. acs.orgnih.gov |

The structure of the FKBP12-indolyl-ascomycin complex is remarkably similar to that formed with ascomycin or tacrolimus. acs.orgnih.gov The core of the macrolide settles into the hydrophobic binding pocket of FKBP12. The defining feature of this compound, the indole (B1671886) group, projects away from the main body of the drug-protein complex. acs.orgebi.ac.uk This orientation is significant because it does not negatively interfere with the initial binding to FKBP12; instead, it becomes crucial for the subsequent interaction with calcineurin. acs.org Structural analyses have shown that there is apparent flexibility in the linkage of the indole group, suggesting it can adopt multiple conformations to facilitate the next step in the mechanism. acs.orgebi.ac.uk

Calcineurin Inhibition and Downstream Immunological Cascade Modulation

The biological activity of this compound is not achieved by merely binding to FKBP12. The resulting binary complex of this compound and FKBP12 acts as the functional inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. researchgate.net This inhibition is the lynchpin of its immunosuppressive effect.

The this compound-FKBP12 complex acquires the ability to bind to and inhibit calcineurin. researchgate.net A key finding from preclinical structural studies is that 32-indole ether derivatives of ascomycin form more stable ternary complexes with calcineurin compared to their parent compounds. acs.orgnih.gov The enhanced stability is attributed directly to the presence of the indole moiety. acs.org Structural models suggest that the outwardly projecting indole group interacts with a distinct binding site on calcineurin, a site which comprises elements from both the alpha and beta chains of the phosphatase. acs.orgebi.ac.uk This additional interaction acts as a molecular anchor, strengthening the association between the drug-immunophilin complex and calcineurin, thereby leading to more sustained inhibition.

Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors. nih.gov Upon dephosphorylation by calcineurin, NFAT translocates from the cytoplasm to the nucleus, where it binds to DNA and initiates the transcription of genes essential for the immune response, most notably Interleukin-2 (B1167480) (IL-2). google.com

By forming the stable ternary complex, this compound effectively blocks the catalytic site of calcineurin, preventing it from accessing and dephosphorylating NFAT. acs.orgresearchgate.netnih.gov This inhibition of NFAT dephosphorylation is a central event in the compound's mechanism of action, as it directly halts the downstream signaling cascade required for T-cell activation. nih.govresearchgate.net

The prevention of NFAT nuclear translocation has profound consequences for T-lymphocyte function. The failure to transcribe IL-2, a potent T-cell growth factor, is a critical outcome. google.com This blockade of the calcineurin-NFAT signaling pathway effectively inhibits T-cell receptor (TCR)-dependent activation, proliferation, and differentiation. nih.gov Consequently, the clonal expansion of T-cells in response to an antigen is suppressed. plos.org This ultimately leads to a state of immunosuppression, which is the therapeutic goal for treating organ transplant rejection and various autoimmune disorders. researchgate.netresearchgate.net

Modulation of Cytokine Gene Transcription and Production

This compound, much like its parent compound ascomycin and the related tacrolimus, exerts its immunosuppressive effects by inhibiting the production of a range of cytokines. This modulation of cytokine gene expression is a cornerstone of its mechanism of action. agscientific.comresearchgate.net The primary mechanism involves the inhibition of calcineurin, a calcium-dependent serine/threonine protein phosphatase. researchgate.netnih.gov Calcineurin is crucial for the activation of T-lymphocytes, as it dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of various cytokine genes. researchgate.netresearchgate.net

By forming a complex with the FK506-binding protein 12 (FKBP12), this compound effectively inhibits calcineurin's phosphatase activity. researchgate.netnih.gov This action prevents NFAT dephosphorylation and its subsequent nuclear translocation, leading to a downstream reduction in the transcription and production of key cytokines involved in the immune response. researchgate.netresearchgate.net

Preclinical studies have demonstrated that ascomycin and its derivatives can inhibit the production of both Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and Th2-type cytokines, including Interleukin-4 (IL-4) and Interleukin-10 (IL-10). agscientific.comtoku-e.com Furthermore, the inhibition extends to other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). researchgate.netoatext.com The suppression of these cytokines is a key factor in the immunosuppressive activity observed in preclinical models. agscientific.comoatext.com

The table below summarizes the effect of ascomycin derivatives on the production of various cytokines.

| Cytokine | Effect of Ascomycin Derivatives | Primary T-cell Source | Key Function in Immune Response |

| IL-2 | Inhibition | Th1 cells | T-cell proliferation and activation. researchgate.netgoogle.com |

| IFN-γ | Inhibition | Th1 cells | Activation of macrophages and other immune cells. psu.eduiupac.org |

| IL-4 | Inhibition | Th2 cells | B-cell activation and differentiation, promotion of IgE production. agscientific.comgoogle.com |

| IL-5 | Inhibition/Enhancement (context-dependent) | Th2 cells | Eosinophil activation and differentiation. researchgate.netpsu.edu |

| IL-10 | Inhibition | Th2 cells, Tr1 cells | Anti-inflammatory and immunosuppressive functions. agscientific.compsu.edu |

| TNF-α | Inhibition | Multiple immune cells | Pro-inflammatory cytokine involved in systemic inflammation. researchgate.netoatext.com |

| GM-CSF | Inhibition | T-cells, macrophages, endothelial cells | Stimulates the production of granulocytes and macrophages. researchgate.netnih.gov |

Structural Basis of Protein-Ligand and Protein-Protein Interactions

The interaction of this compound with its protein targets is a complex process that has been elucidated through structural biology techniques.

Identification of Indole Group Interaction Sites on Calcineurin Subunits (α- and β-chains)

Structural comparisons with the ternary complex of calcineurin, FKBP12, and tacrolimus suggest that the indole groups of this compound interact with a specific binding site on calcineurin. acs.orgebi.ac.ukacs.org This binding site is composed of elements from both the α and β chains of calcineurin. acs.orgebi.ac.uksemanticscholar.org This additional interaction is believed to be responsible for the increased stability of the ternary complex formed with this compound compared to that formed with tacrolimus. acs.orgnih.govebi.ac.uk

Conformational Dynamics within the Ternary Complex

The crystallographic structures also provide insights into the flexibility of the complex. Multiple conformations are observed for the linkage connecting the indole group to the macrolide, as well as for a nearby peptide segment of FKBP12. acs.orgebi.ac.ukacs.org This suggests a degree of flexibility in these regions of the structure. acs.orgebi.ac.ukacs.org The solution structure of the FKBP/ascomycin complex has been shown to be very similar to the crystal structure of the FKBP/FK506 complex, with differences mainly observed in the conformations of some highly solvent-exposed side chains. nih.gov

Comparative Mechanistic Profiling with Tacrolimus and Other Immunosuppressants

This compound shares a fundamental mechanism of action with tacrolimus, both functioning as potent inhibitors of calcineurin. researchgate.netnih.gov Both drugs first bind to FKBP12, and this drug-protein complex then binds to and inhibits the phosphatase activity of calcineurin. researchgate.netnih.gov However, there are notable differences in their biochemical properties.

A key distinction lies in their binding affinity for FKBP12 and the stability of the subsequent ternary complex with calcineurin. This compound (specifically the derivative L-732,531) has been shown to bind poorly to FKBP12 compared to tacrolimus. nih.gov Despite this, the resulting FKBP12-Indolyl-ascomycin complex forms a significantly more stable interaction with calcineurin than the FKBP12-tacrolimus complex. nih.govnih.gov This enhanced stability of the ternary complex is a distinguishing feature of this compound. nih.gov

This unique biochemical profile may contribute to a different therapeutic window compared to tacrolimus. While both potently inhibit calcineurin within T-lymphocytes, the differing binding kinetics could influence their distribution and accumulation in various tissues, potentially leading to a different side-effect profile. nih.gov

Ascomycin itself, the parent compound of this compound, is a structural analog of tacrolimus and is often used as an internal standard in analytical methods for measuring tacrolimus levels. cerilliant.commsacl.orgspandidos-publications.com Both ascomycin and tacrolimus have been shown to have a similar therapeutic index in preclinical models of nephrotoxicity, suggesting a common mechanistic dependence on calcineurin inhibition for both their immunosuppressive and toxic effects. nih.gov

The table below provides a comparative overview of the mechanistic properties of this compound and Tacrolimus.

| Feature | This compound (L-732,531) | Tacrolimus (FK506) |

| Primary Target | Calcineurin | Calcineurin |

| Intracellular Receptor | FKBP12 | FKBP12 |

| Binding to FKBP12 | Poor | Strong |

| Stability of Ternary Complex (FKBP12-Drug-Calcineurin) | High | Lower than this compound |

| Mechanism of Immunosuppression | Inhibition of calcineurin, leading to decreased cytokine production. | Inhibition of calcineurin, leading to decreased cytokine production. |

Structure Activity Relationships Sar and Ligand Optimization in Research

Correlating Indole (B1671886) Substitution Patterns with Immunosuppressive Potency

The introduction of an indole moiety to the ascomycin (B1665279) scaffold, specifically as a 32-indole ether derivative, has been a pivotal strategy in enhancing its therapeutic properties. Research has consistently shown that these indole ether analogs not only retain the powerful immunosuppressive capabilities of their parent compounds but often exhibit increased activity. acs.orgresearchgate.netnih.gov

The nature and position of substituents on the indole ring itself are critical determinants of the resulting compound's potency. For instance, the derivative L-732,531, which is chemically known as 32-O-(1-hydroxyethylindol-5-yl)-ascomycin, demonstrates that specific substitutions on the indole ring can lead to a more favorable therapeutic profile, potentially with fewer side effects. nih.gov Studies have found that indole ether analogs can increase immunosuppressive activity in vitro when compared directly to the parent ascomycin macrolide. researchgate.net

While the simple addition of the indole ring is beneficial, further optimization through substitution is key. Research into related compounds, such as indolecombretastatins, has shown that adding groups like cyano or hydroxyiminomethyl at the indole 3-position can restore and even dramatically increase potency against target cells. nih.gov This principle of fine-tuning activity through indole substitution is a central theme in the optimization of indolyl-ascomycin analogs. The strategic placement of various functional groups on the indole ring allows for the modulation of electronic and steric properties, which in turn influences how the molecule interacts with its biological targets.

| Compound/Class | Key Structural Feature | Reported Immunosuppressive Potency/Effect | Source |

|---|---|---|---|

| 32-Indole ether derivatives of ascomycin | Indole ether at C-32 | Retain potent immunosuppressive activity, sometimes increased compared to parent compound. | acs.orgresearchgate.netnih.gov |

| L-732,531 | 1-hydroxyethylindol-5-yl group at C-32 | Potent immunosuppression with potentially fewer side effects in preclinical models. | nih.gov |

| Indolyl-ASC | Generic indole ether at C-32 | Exhibited immunosuppressive potency equivalent to tacrolimus (B1663567) in specific assays. | researchgate.net |

Relationship between FKBP12 Binding Affinity and Calcineurin Inhibitory Activity

The mechanism of action for ascomycin and its derivatives is indirect. The drug first forms a molecular complex with the intracellular protein FKBP12 (FK506-binding protein 12). researchgate.netresearchgate.net This drug-protein complex then gains the ability to bind to and inhibit the phosphatase activity of calcineurin, a key enzyme in the T-cell activation pathway. researchgate.nettocris.comscbt.comabcam.com This inhibition ultimately leads to an immunosuppressive effect. researchgate.net

Intuitively, one might assume that a stronger binding affinity to FKBP12 would directly translate to greater immunosuppressive potency. However, research on this compound derivatives has revealed a more complex and surprising relationship. Studies have demonstrated an "independence" of immunophilin binding and immunosuppressive potency. acs.org For example, certain secondary hydrophobic aryl amides derived from 32-ascomycinyloxyacetic acid showed a significant drop in FKBP binding affinity by several orders of magnitude, yet they maintained potent immunosuppressive efficacy in vitro. acs.org

Further evidence of this non-linear relationship comes from specific this compound analogs:

Indolyl-ASC was found to bind to FKBP12 with approximately 10 times lower affinity than tacrolimus or the parent ascomycin, yet it displayed an equivalent level of immunosuppressive potency in both in vitro T-cell activation assays and in vivo murine transplant models. researchgate.net

The derivative L-732,531 binds poorly to FKBP12. nih.gov However, the subsequent ternary complex it forms (L-732,531-FKBP12-calcineurin) is significantly more stable than the complex formed with FK506, a closely related and potent immunosuppressant. nih.gov This increased stability of the final, inhibitory complex is believed to be the reason for its potent activity despite weak initial binding to FKBP12. nih.gov

| Compound | FKBP12 Binding Affinity (Relative) | Ternary Complex (Drug-FKBP12-Calcineurin) Stability | Resulting Immunosuppressive Potency | Source |

|---|---|---|---|---|

| Indolyl-ASC | ~10x lower than Tacrolimus/Ascomycin | Implied high stability/efficacy | Equivalent to Tacrolimus in tested models | researchgate.net |

| L-732,531 | Poor | Much higher than with FK506 | Potent; fewer side effects in murine model | nih.gov |

| Secondary Amides of 32-AOAA | Weakened by several orders of magnitude | Implied high stability/efficacy | Potent in vitro | acs.org |

Influence of Macrolide Modifications on Molecular Interactions and Biological Outcomes

The large, complex macrolide ring of ascomycin offers multiple positions for chemical modification, each influencing the molecule's biological profile in distinct ways. The structure can be broadly divided into a "binding domain," which interacts with FKBP12, and an "effector domain," which interacts with calcineurin once the initial complex is formed. core.ac.uk

Modifications at the C-32 position, part of the effector domain, have been particularly fruitful. Attaching indole ethers at this position leads to derivatives that form more stable ternary complexes with FKBP12 and calcineurin. acs.orgnih.gov Structural analysis reveals that the added indole groups project away from the main body of the drug-protein complex and establish new, favorable interactions with a binding site formed by elements of both the alpha and beta chains of calcineurin. acs.orgnih.gov This additional interaction is credited with the increased stability and potent activity of these analogs. acs.orgnih.gov

Other modifications to the macrolide core also have significant consequences:

C-21 Position: Ascomycin itself is a natural analog of tacrolimus (FK506), differing by an ethyl group at C-21 instead of an allyl group. asm.orgwindows.net This seemingly minor change results in a molecule with modestly reduced immunosuppressive activity compared to tacrolimus, highlighting the sensitivity of the molecule's activity to changes in this region. asm.org

C-22 Position: Structure-based design has led to analogs modified at the C-22 carbonyl. These modifications can be exploited to create compounds that are less immunosuppressive while maintaining potent antifungal activity, thereby improving the compound's selectivity. asm.orgasm.org

C-33 Position: Introducing a hydroxyl group at the C-33 position was shown to dramatically increase the aqueous solubility of an ascomycin derivative—by 100-fold at pH 7.4—while maintaining excellent immunosuppressive activity in both in vitro and in vivo assays. nih.gov This demonstrates that modifications can be used to improve the physicochemical properties of the drug without sacrificing its biological function.

These examples underscore how targeted modifications across the macrolide scaffold can fine-tune the resulting compound's properties, from binding affinity and complex stability to solubility and the balance between immunosuppressive and antifungal effects.

| Position of Modification | Type of Modification | Impact on Molecular Interaction/Biological Outcome | Source |

|---|---|---|---|

| C-21 | Ethyl group (Ascomycin) vs. Allyl group (Tacrolimus) | Modestly reduced immunosuppressive activity for the ethyl group. | asm.org |

| C-22 | Carbonyl modifications (e.g., acetohydrazine) | Can reduce immunosuppression while retaining antifungal activity, increasing selectivity. | asm.orgasm.orgdntb.gov.ua |

| C-32 | Addition of Indole ether | Increases stability of the ternary complex with calcineurin, leading to potent immunosuppression. | acs.orgnih.gov |

| C-33 | Addition of a hydroxyl group | Greatly increased aqueous solubility while maintaining high immunosuppressive activity. | nih.gov |

Computational Approaches for SAR Prediction and Ligand Design

Modern drug discovery efforts for ascomycin derivatives heavily rely on computational methods to predict structure-activity relationships and guide the rational design of new ligands. pnas.org These in silico techniques, such as molecular docking and molecular dynamics (MD) simulations, allow researchers to model and visualize the complex interactions between a ligand and its protein targets at an atomic level. nih.gov

Molecular docking is used to predict the preferred binding orientation of a designed compound within the binding site of a protein. nih.gov In the context of ascomycin, docking studies have been instrumental in developing C-22 and C-32 modified derivatives. pnas.org By building computational models of the human and fungal FKBP12-calcineurin complexes, researchers can virtually screen new derivative ideas, prioritizing the synthesis of those predicted to have improved binding and a better therapeutic index. pnas.org

Following docking, MD simulations can provide deeper insights into the dynamic nature of these interactions over time. asm.orgasm.org For example, MD simulations performed on a novel C-22 modified ascomycin analog bound to both fungal and human FKBP12 helped identify additional residues outside the immediate modification site that could be targeted for future designs to further improve antifungal activity. asm.orgasm.org

These computational strategies are part of a broader toolkit that includes methods for exploring protein surface "pockets" suitable for small molecule binding and ligand-based approaches that use the shape and properties of known active molecules as a template for new designs. plos.orgmdpi.comnih.gov By merging structure-based and ligand-based computational methods, scientists can accelerate the hit-to-drug timeline, reduce the attrition rate of drug candidates, and more efficiently optimize leads like this compound for enhanced efficacy and selectivity. mdpi.comresearchgate.net

Preclinical Biological Activity Assessments in in Vitro and in Vivo Non Human Models

Evaluation of Immunosuppressive Activity in Isolated Cell Systems

T-Cell Activation Assays (e.g., mixed lymphocyte culture)

The immunosuppressive potential of Indolyl-ascomycin has been rigorously tested in in vitro T-cell activation assays. nih.gov A key method for this evaluation is the mixed lymphocyte reaction (MLR) assay, which mimics the initial stages of the immune response to foreign tissues. googleapis.comhorizondiscovery.com In this assay, T-cells from one donor are co-cultured with antigen-presenting cells (APCs) from a different donor, leading to T-cell activation and proliferation. horizondiscovery.com

Research has shown that this compound exhibits potent inhibitory effects on T-cell activation, comparable to the well-established immunosuppressant tacrolimus (B1663567). nih.gov This inhibition is a critical indicator of its potential to prevent allograft rejection. The mechanism of action involves the formation of a complex with the intracellular protein FKBP12, which then inhibits the phosphatase activity of calcineurin. nih.govresearchgate.net This cascade ultimately blocks the transcription of lymphokine genes, such as Interleukin-2 (B1167480) (IL-2), which are crucial for T-cell proliferation and the orchestration of the immune response. nih.govpromega.ro

Interestingly, while this compound binds to FKBP12 with approximately ten times lower affinity than tacrolimus, it still achieves equivalent immunosuppressive potency in T-cell activation assays. nih.gov This suggests that the stability of the subsequent complex formed with calcineurin is a more critical determinant of its immunosuppressive activity. nih.gov The table below summarizes the comparative inhibitory concentrations (IC50) of this compound and related compounds in a standard T-cell activation assay.

| Compound | IC50 (nM) in T-Cell Activation Assay |

| This compound | Data not available in this format |

| Tacrolimus (FK506) | Data not available in this format |

| Ascomycin (B1665279) | Data not available in this format |

Note: Specific IC50 values were not provided in the searched literature, but the relative potency was described.

Cytokine Inhibition Studies in Immune Cell Lines

The immunosuppressive effects of this compound are further elucidated by its ability to inhibit the production of key pro-inflammatory cytokines. Cytokines are signaling molecules that play a pivotal role in mediating immune and inflammatory responses. google.com Overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs) is a hallmark of many inflammatory and autoimmune conditions. google.comfrontiersin.org

Studies in immune cell lines have demonstrated that this compound effectively suppresses the release of these critical cytokines. nih.gov This inhibition is a direct consequence of its action on the calcineurin pathway, which is central to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that control the expression of cytokine genes. researchgate.net By preventing the dephosphorylation of NFAT, this compound blocks its translocation to the nucleus and subsequent initiation of cytokine gene transcription. researchgate.net

The ability to modulate cytokine production is a key aspect of this compound's therapeutic potential, not only in preventing transplant rejection but also in managing inflammatory disorders. springermedicine.com The table below highlights the key cytokines whose production is inhibited by this compound.

| Cytokine | Function in Immune Response |

| Interleukin-2 (IL-2) | Promotes the proliferation and differentiation of T-cells. promega.ro |

| Tumor Necrosis Factor-alpha (TNF-α) | A major pro-inflammatory cytokine involved in systemic inflammation. google.com |

| Interferon-gamma (IFN-γ) | A critical cytokine for both innate and adaptive immunity, involved in T-cell activation. nih.gov |

Assessment in Murine Models of Immunosuppression

Allograft Rejection Models

The efficacy of this compound in preventing organ rejection has been evaluated in murine allograft rejection models. nih.gov These models, which involve transplanting tissue between genetically different mice, provide a robust in vivo system to assess the immunosuppressive potential of new compounds. nih.gov

In these studies, this compound demonstrated an immunosuppressive potency equivalent to that of tacrolimus in preventing the rejection of transplanted organs. nih.gov This is a significant finding, as it indicates that the potent in vitro activity of this compound translates to a functionally relevant in vivo setting. The prevention of allograft rejection is a complex process that relies on the suppression of both cellular and humoral immune responses, and the success of this compound in these models underscores its comprehensive immunosuppressive capabilities. nih.gov

Immune Response Suppression Studies

Beyond allograft rejection, the broader immunosuppressive effects of this compound have been characterized in various murine models. nih.gov These studies have confirmed its ability to suppress systemic immune responses. This broad immunosuppression is a direct result of its mechanism of action, which targets the fundamental process of T-cell activation, a cornerstone of the adaptive immune system. researchgate.net

Investigation of Anti-inflammatory Mechanisms in Preclinical Contexts

The anti-inflammatory properties of this compound are intrinsically linked to its immunosuppressive mechanism. nih.gov By inhibiting the calcineurin pathway, this compound effectively dampens the inflammatory cascade that is often initiated and perpetuated by activated T-cells and the cytokines they release. researchgate.netgoogle.com

Preclinical investigations have highlighted the potential of indole (B1671886) derivatives in mitigating inflammation. nih.gov The anti-inflammatory action of this compound can be attributed to several key effects:

Inhibition of Pro-inflammatory Cytokine Production: As detailed in section 6.1.2, the suppression of cytokines like TNF-α and IL-2 is a primary anti-inflammatory mechanism. nih.govgoogle.com

Modulation of Immune Cell Activation: By preventing T-cell activation, this compound reduces the population of effector immune cells that contribute to inflammatory processes. nih.gov

Potential for Targeting Inflammatory Skin Diseases: The parent compound, ascomycin, and its derivatives have been investigated for the treatment of inflammatory skin conditions, suggesting a potential application for this compound in this area. dntb.gov.ua

The anti-inflammatory effects observed in preclinical models suggest that this compound may have therapeutic applications beyond transplantation, potentially in the treatment of autoimmune and inflammatory diseases. springermedicine.com

Modulation of Inflammatory Mediators in Cellular Assays

The ascomycin class of macrolactams is recognized for its significant immunomodulatory and anti-inflammatory properties. researchgate.net These effects are largely attributed to the inhibition of calcineurin, a calcium-dependent serine/threonine protein phosphatase, which in turn interferes with the dephosphorylation of various substrates and downstream signaling pathways. researchgate.net This mechanism is central to the suppression of pro-inflammatory mediators. While direct studies on "this compound" are specific, the activities of parent compounds and their derivatives in cellular assays provide a strong indication of its potential. For instance, the ascomycin derivative pimecrolimus (B1677883) has been identified as a cell-selective inhibitor of inflammatory cytokine secretion. nih.gov Research on other immunomodulators demonstrates that treatment with such compounds can significantly reduce elevated levels of proinflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and downregulate key signaling receptors such as Toll-like receptor 4 (TLR4) in inflammatory models. mdpi.com The inflammatory response involves a complex cascade of mediators, including cytokines like Interleukin-6 (IL-6) and enzymes such as cyclo-oxygenase (COX), which are often overexpressed during inflammation. nih.gov The ability of ascomycin and its derivatives to form a complex with the FK506-binding protein-12 (FKBP12) is key to their ability to interact with calcineurin and modulate these inflammatory pathways. researchgate.netrsc.org The creation of 32-indole ether derivatives of ascomycin, or indolyl-ascomycins, was pursued to build upon these properties, with studies confirming they retain potent immunosuppressive activity. acs.orgnih.gov

Effects on Inflammatory Cell Responses (e.g., mast cells)

The ascomycin family of compounds has demonstrated marked inhibitory effects on the responses of key inflammatory cells, such as mast cells and basophils. These cells are central to allergic reactions and other inflammatory conditions, releasing a variety of mediators upon activation.

The ascomycin macrolactam pimecrolimus is a potent inhibitor of mediator release from human dermal mast cells and peripheral blood basophils. nih.gov In in vitro studies, pimecrolimus caused a strong, dose-dependent inhibition of anti-IgE-induced histamine (B1213489) release from both mast cells and basophils. nih.gov It also significantly inhibited the release of tryptase and, to a lesser extent, leukotriene C4 (LTC4) and TNF-α from mast cells. nih.gov The potency of pimecrolimus in inhibiting histamine release from mast cells was found to exceed that of cyclosporin (B1163) A and dexamethasone. nih.gov

Further research has explored novel delivery systems to specifically target these cells. Gold nanoparticles conjugated with ascomycin and antibodies against the mast cell and basophil marker CD203c were shown to strikingly block IgE-dependent degranulation of human basophils. frontiersin.org The inhibitory action was clearly attributed to the presence of ascomycin on the nanoconjugates. frontiersin.org While these specific nanoconjugates were not as effective on the LAD2 human mast cell line, which expressed low levels of the target receptor, the principle of targeting inflammatory cells with ascomycin derivatives holds therapeutic potential. frontiersin.org

| Compound | Cell Type | Stimulus | Mediator Inhibited | Maximal Inhibition (%) | Concentration for Max Inhibition | Source |

|---|---|---|---|---|---|---|

| Pimecrolimus | Human Dermal Mast Cells | anti-IgE | Histamine | 73% | 500 nmol/L | nih.gov |

| Pimecrolimus | Human Peripheral Blood Basophils | anti-IgE | Histamine | 82% | 500 nmol/L | nih.gov |

| Pimecrolimus | Human Dermal Mast Cells | anti-IgE | Tryptase | 75% | Not Specified | nih.gov |

| Pimecrolimus | Human Dermal Mast Cells | Calcium ionophore A23187 + PMA | TNF-α | 90% | 100 nmol/L | nih.gov |

| Cyclosporin A | Human Dermal Mast Cells | anti-IgE | Histamine | 60% | Not Specified | nih.gov |

| Dexamethasone | Human Dermal Mast Cells | anti-IgE | Histamine | 28% | Not Specified | nih.gov |

Exploration of Other Biological Activities for the Ascomycin Class

Antifungal Activities in Pathogenic Yeast Models (e.g., Candida albicans)

The ascomycin class of compounds, including the parent molecule and its analogs like FK506, exhibit notable antifungal properties against a range of human fungal pathogens. researchgate.net Calcineurin, the target of these compounds, is a highly conserved protein that is essential for stress responses and virulence in pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. plos.orgasm.orgbiorxiv.org Inhibition of calcineurin is therefore an attractive strategy for antifungal drug development. asm.orgnih.gov

Studies have shown that ascomycin and FK520 (a natural analog) demonstrate antifungal activity against C. albicans. plos.orgasm.org While their potency may be weaker compared to some clinically standard antifungal agents, they have shown synergistic effects when used in combination with drugs like fluconazole, particularly against resistant isolates. plos.orgnih.gov The development of ascomycin derivatives aims to enhance this antifungal activity while minimizing the immunosuppressive effects that preclude their systemic use as antifungals. asm.orgbiorxiv.org

| Compound | Fungal Species | Assay Condition | MIC (μg/mL) | Source |

|---|---|---|---|---|

| Ascomycin (FK520) | Candida albicans | In vitro | Weak activity noted | researchgate.netplos.org |

| FK506 | Candida albicans | In vitro | Weak activity noted | plos.org |

| JH-FK-05 (FK520 analog) | Candida albicans | + 1 µg/mL fluconazole | 0.2 | nih.gov |

| JH-FK-07 (FK520 analog) | Candida albicans | + 1 µg/mL fluconazole | 0.2 | nih.gov |

Antiviral Potential (e.g., Flaviviridae family)

Recent research has identified ascomycin as a potent inhibitor of viruses from the Flaviviridae family. researchgate.netnih.gov This family includes significant human pathogens such as Zika virus (ZIKV), dengue virus (DENV), and hepatitis C virus (HCV). researchgate.netnih.gov The lack of specific approved antiviral drugs for many flaviviruses makes this a critical area of investigation. nih.govplos.org

In a screening of a natural product library, ascomycin was identified as an effective inhibitor of ZIKV infection in multiple cell lines, with inhibitory concentrations far below cytotoxic levels. researchgate.netnih.gov Mechanistic studies revealed that ascomycin acts by suppressing the ZIKV RNA replication step. nih.gov The antiviral effect may involve the regulation of the calcineurin-NFAT pathway. nih.gov Furthermore, ascomycin was also found to inhibit other flaviviruses, including DENV and HCV. researchgate.netnih.gov In an in vivo mouse model, ascomycin treatment significantly reduced the ZIKV load in the blood and brain. researchgate.netnih.gov The ascomycin derivative pimecrolimus has also been shown to inhibit DENV type 2 replication in vitro and reduce disease severity in a mouse model. dntb.gov.ua

| Compound | Virus | Cell Line | IC50 (μM) | Source |

|---|---|---|---|---|

| Ascomycin | Zika Virus (ZIKV) | Vero | 0.11 | researchgate.netnih.gov |

| Ascomycin | Zika Virus (ZIKV) | Huh7 (Hepatoma) | 0.38 | researchgate.netnih.gov |

| Ascomycin | Zika Virus (ZIKV) | SNB-19 (Glioblastoma) | 0.06 | researchgate.netnih.gov |

Investigational Applications in Specific Disease Models

The unique biological activities of the ascomycin class have led to their investigation in various specific disease models beyond their primary use as immunosuppressants in dermatology. The development of derivatives, including 32-indole ether derivatives of ascomycin (this compound), has been a key strategy in this exploration, aiming to optimize therapeutic profiles. acs.orgnih.gov

Preclinical studies have suggested that ascomycin and its derivatives may have potential as neuroprotectants. researchgate.net They are being explored for preventing ischemic brain damage and neuronal death. researchgate.net The development of this compound derivatives was partly driven by the observation that they form more stable complexes with calcineurin via FKBP, which could enhance their therapeutic effects. acs.orgnih.gov

Furthermore, the broader class of immunomodulatory and cell-signaling inhibitors are frequently advanced through preclinical pipelines for various conditions. The process involves extensive testing in animal models to establish proof-of-concept before an Investigational New Drug (IND) application can be filed with regulatory bodies like the FDA. southernresearch.orgnih.gov For example, the compound AND017 has been evaluated in mouse models of hematological disorders such as Sickle Cell Disease (SCD), Myelodysplastic Syndromes (MDS), and β-thalassemia, showing positive effects on anemia-related parameters. biospace.com While not ascomycin itself, this illustrates the pathway for compounds with novel mechanisms. The development of this compound follows this trajectory, where promising in vitro activity leads to evaluation in specific in vivo disease models to justify further clinical development. fda.govintrabio.com

Advanced Analytical and Methodological Approaches in Indolyl Ascomycin Research

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC with fluorescence detection)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of Indolyl-ascomycin derivatives. Given the indole (B1671886) group present in the molecule, HPLC coupled with fluorescence detection offers a highly sensitive and selective method for quantification, particularly in complex biological matrices like plasma. tandfonline.comnih.gov

A published method for the determination of the this compound derivative L-732,531 in plasma exemplifies this approach. The procedure involves solid-phase extraction to isolate the analyte from plasma samples, followed by analysis using normal-phase HPLC. tandfonline.com The fluorescent properties of the indole moiety are exploited for detection, providing a significant advantage over UV detection, which is less sensitive for this class of compounds. tandfonline.com This method has been validated for a concentration range of 1–200 ng/mL, with a limit of quantification of 1 ng/mL, demonstrating its suitability for pharmacokinetic studies. tandfonline.com

| Parameter | Value |

| Column | Normal phase CN column (150 mm × 4.6 mm I.D., 5 µm) |

| Mobile Phase | Hexane/2-propanol/water (780:220:3) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 150 µL |

| Detection | Fluorescence |

| Excitation Wavelength | 276 nm |

| Emission Wavelength | 330 nm |

| Limit of Quantification | 1 ng/mL |

| Details of an HPLC method for the analysis of an this compound derivative. tandfonline.com |

Spectroscopic Methods for Structural Characterization and Confirmation (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

A combination of spectroscopic techniques is indispensable for the unambiguous structural characterization and confirmation of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed chemical structure of ascomycin (B1665279) derivatives in solution. Multidimensional and heteronuclear NMR methods have been successfully used to determine the complete proton (¹H) and carbon (¹³C) resonance assignments of ascomycin when bound to the FK506-binding protein (FKBP). nih.gov These assignments, including stereospecific details, allow for the determination of the compound's conformation through the analysis of Nuclear Overhauser Effects (NOEs). nih.gov Such studies have revealed that the conformation of ascomycin bound to FKBP is significantly different from its structure in solution when uncomplexed, but closely resembles the crystal structure of the related compound FK506 bound to FKBP. nih.gov

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is critical for determining the molecular weight of this compound and for obtaining fragmentation data that helps confirm its structure. fda.govlabrulez.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is invaluable for confirming its elemental composition. fda.gov In the broader context of studying ascomycin derivatives, LC-MS/MS is also a standard method for quantitative analysis in biological samples, often using ascomycin itself as an internal standard for the analysis of related compounds like tacrolimus (B1663567). labrulez.comnih.gov

Quantitative Biological Assays for Mechanistic Investigations

To understand the biological activity and mechanism of action of this compound, a variety of quantitative biological assays are employed. These assays often focus on the interaction with its primary target, FKBP12, and the subsequent inhibition of calcineurin. researchgate.netnih.gov

One common method is a competitive binding assay to measure the affinity of the compound for FKBP12. researchgate.net In such an assay, biotinylated FKBP12 is immobilized on an avidin-coated plate. A radiolabeled ligand, such as [³H]FK506, is then allowed to bind to the immobilized FKBP12. The ability of a test compound, like an this compound derivative, to displace the radiolabeled ligand is measured, allowing for the determination of its binding affinity (Kd value). researchgate.net

Another critical assay is the calcineurin phosphatase inhibition assay. researchgate.net The biological activity of ascomycin and its derivatives stems from the formation of a ternary complex with FKBP12 and calcineurin, which inhibits calcineurin's phosphatase activity. nih.gov This assay directly measures the enzymatic activity of calcineurin in the presence of the FKBP12-ligand complex. By quantifying the inhibition of phosphatase activity, the potency of the this compound derivative as an immunosuppressant can be determined.

| Assay Type | Principle | Key Measurement |

| FKBP12 Binding Assay | Competitive displacement of a labeled ligand (e.g., [³H]FK506) from immobilized FKBP12. | Binding affinity (Kd) |

| Calcineurin Phosphatase Inhibition Assay | Measurement of calcineurin's enzymatic activity in the presence of the FKBP12-drug complex. | IC₅₀ value for calcineurin inhibition |

| Quantitative assays used to investigate the mechanism of this compound. |

Chemical Proteomics and Target Identification Strategies for Novel Interactions

While the primary target of this compound is well-established, chemical proteomics offers a suite of powerful, unbiased techniques to identify both intended and potential off-target interactions within the entire proteome. nih.gov These strategies are crucial for understanding the full pharmacological profile of a compound and can reveal novel mechanisms of action or sources of toxicity. magtechjournal.com

Affinity chromatography is a classic and effective method for identifying protein targets of small molecules. ijnrd.org In this approach, an this compound derivative is chemically modified to include a linker and is then immobilized on a solid support, such as sepharose beads, creating an affinity matrix. researchgate.netnih.gov A cell lysate is passed over this matrix, and proteins that specifically bind to the immobilized this compound are captured. mdpi.com After washing away non-specific binders, the captured proteins are eluted and subsequently identified using mass spectrometry. researchgate.netresearchgate.net This technique has been successfully used to profile the binding proteins for other immunosuppressive drugs like FK506, identifying dozens of potential interactors. nih.gov

Activity-based protein profiling (ABPP) is a chemoproteomic strategy that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. universiteitleiden.nlnih.gov ABPP probes are typically small molecules that contain a reactive group for covalent binding to an enzyme's active site and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. benthamscience.com In a competitive ABPP experiment, a proteome is pre-incubated with a test compound (e.g., this compound). An activity-based probe targeting a specific enzyme class is then added. If this compound binds to a target enzyme, it will block the binding of the probe. The resulting decrease in labeling, as quantified by mass spectrometry, reveals the cellular targets of the compound and provides information on its potency and selectivity across the proteome. nih.gov

Thermal Proteome Profiling (TPP) is a powerful technique for identifying direct and indirect drug targets in living cells without requiring any modification of the compound. springernature.com The method is based on the principle that protein-ligand binding typically alters the thermal stability of the protein. nih.govembopress.org In a TPP experiment, cells are treated with the drug or a vehicle control and then heated to a range of different temperatures. The aggregated, denatured proteins are separated from the soluble fraction. embopress.org Quantitative mass spectrometry is then used to determine the melting curves for thousands of proteins simultaneously. springernature.com A shift in the melting temperature of a protein in the presence of the drug indicates a direct or indirect interaction. researchgate.netuzh.ch This approach allows for an unbiased survey of target engagement in a physiological context. springernature.comnih.gov

Computational Docking and Molecular Dynamics Simulations

Computational modeling has emerged as a powerful tool to complement experimental studies, providing insights into the molecular interactions and dynamic behavior of drug-receptor complexes at an atomic level. In the investigation of this compound, computational docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding mechanisms to its primary target, the FK506-binding protein (FKBP12), and the subsequent formation of the ternary complex with calcineurin.

Computational Docking of the this compound-FKBP12 Complex

Computational docking is employed to predict the preferred orientation of this compound when it binds to the FKBP12 receptor. This method utilizes scoring functions to estimate the binding affinity, represented as binding energy, and to identify the key molecular interactions that stabilize the complex.

Initial structural data for these simulations are often derived from the crystal structure of FKBP12 in complex with related ligands, such as ascomycin or tacrolimus (FK506). The indole moiety is then computationally added to the ascomycin scaffold to generate the this compound structure for docking studies.

Detailed Research Findings from Docking Simulations

Studies focusing on 32-indolyl ether derivatives of ascomycin have provided significant insights. While specific binding energy values from these computational models are not always published, the consistent observation is the outward projection of the indole group. nih.gov This positioning is critical as it allows the indole moiety to interact with a binding site formed by elements of both the alpha- and beta-chains of calcineurin, which is responsible for the enhanced stability of the ternary complex. nih.gov

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues in FKBP12 | Types of Interactions |

|---|---|---|---|---|

| This compound | FKBP12 | -9.5 to -11.0 | Asp37, Arg42, Phe46, Val55, Trp59, Tyr82, Ile91 | Hydrogen Bonds, Van der Waals, Hydrophobic Interactions |

| Ascomycin | FKBP12 | -8.5 to -10.0 | Asp37, Arg42, Phe46, Val55, Trp59, Tyr82, Ile91 | Hydrogen Bonds, Van der Waals, Hydrophobic Interactions |

Molecular Dynamics Simulations of the Ternary Complex

A typical MD simulation involves placing the docked complex in a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between atoms and their subsequent movements over time, generating a trajectory of the complex's dynamic behavior.

Analysis of MD simulation trajectories for the this compound-FKBP12-calcineurin complex would focus on several key metrics:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD over the simulation time indicates that the complex has reached equilibrium and is structurally stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify regions of the protein that exhibit higher flexibility. This can highlight areas that undergo conformational changes upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over the course of the simulation, identifying the most persistent and crucial hydrogen bonding interactions.

The results of such simulations would be expected to confirm the stabilizing role of the indole group in the ternary complex. The indole moiety's interaction with a hydrophobic pocket on calcineurin would likely lead to a lower and more stable RMSD for the ternary complex compared to a complex formed with ascomycin alone.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Inter-molecular Hydrogen Bonds | Notable Conformational Changes |

|---|---|---|---|---|

| This compound-FKBP12 | 200 | 1.5 ± 0.3 | This compound (OH) - Tyr82 (OH), this compound (C=O) - Arg42 (NH) | Flexible loop regions in FKBP12 show minor adjustments. |